molecular formula C7H9NO2 B2438185 Methyl 3-methyl-1-oxidopyridin-4-yl ether CAS No. 26883-29-4

Methyl 3-methyl-1-oxidopyridin-4-yl ether

Cat. No. B2438185
CAS RN: 26883-29-4
M. Wt: 139.154
InChI Key: BTHHSVRNEVRRCX-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-1-oxidopyridin-4-yl ether” is an organic compound that belongs to the pyridine family. It has a CAS Number of 26883-29-4 and a molecular weight of 139.15 . The IUPAC name for this compound is methyl 3-methyl-1-oxido-4-pyridinyl ether .


Molecular Structure Analysis

The molecular formula of “Methyl 3-methyl-1-oxidopyridin-4-yl ether” is C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-1-oxidopyridin-4-yl ether” is stored at refrigerated temperatures .

Scientific Research Applications

1. Chemical Research and Synthesis

Methyl 3-methyl-1-oxidopyridin-4-yl ether has been explored in chemical research, particularly in the context of synthesis and chemical reactions. For instance, studies have investigated the synthesis and elimination reactions of methyl ethers, like methyl (methyl α-D-glucopyranosido)uronate, and their potential for β-elimination reactions, which are crucial in organic synthesis (Hashimoto et al., 1971).

2. Insecticidal Activities

Research has also been conducted on the insecticidal properties of related compounds. For instance, novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, synthesized via reactions involving similar chemical structures, have demonstrated notable insecticidal activity against various pests (Liu et al., 2005).

3. Bactericidal Properties

Compounds structurally related to Methyl 3-methyl-1-oxidopyridin-4-yl ether have been studied for their bactericidal properties. Research on pyridinium chlorides with alkylthiomethyl and alkoxymethyl hydrophobic groups, derived from reactions involving similar ethers, showed significant bacteriostatic properties against a variety of microbial strains (Weglewski et al., 1991).

4. Fungicidal Activity

Furthermore, studies have been conducted on oxime ether derivatives, which may share chemical characteristics with Methyl 3-methyl-1-oxidopyridin-4-yl ether, to assess their fungicidal activities. These studies have identified certain compounds displaying greater activity than control substances in combating fungal infections (Lv et al., 2015).

5. Advanced Organometallic Chemistry

In the field of organometallic chemistry, studies have been conducted on rhenium(I) tricarbonyl complexes with pyridine ligands containing methyl and other substituents. These compounds, exhibiting luminescence and redox properties, are important in understanding the behavior of organometallic complexes (Liu et al., 2008).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methoxy-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHSVRNEVRRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1-oxidopyridin-4-yl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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